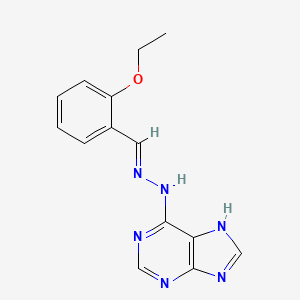![molecular formula C21H24ClN7O B2782013 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 920228-32-6](/img/structure/B2782013.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone is a useful research compound. Its molecular formula is C21H24ClN7O and its molecular weight is 425.92. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
The triazolo[4,5-d]pyrimidine moiety of the compound is relevant in the context of green chemistry. This field emphasizes the design of products and processes that minimize the use and generation of hazardous substances . The synthesis of such compounds can involve nonconventional sources like ultrasound or mechanochemistry, which are considered more environmentally friendly compared to traditional methods.
Medicinal Chemistry
In medicinal chemistry, the triazolo[4,5-d]pyrimidine scaffold is significant due to its potential biological and pharmacophoric properties . Such compounds can be designed to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Anticancer Activity
Compounds with the triazolo[4,5-d]pyrimidine structure have been evaluated for their anticancer activities. They have shown promise in inhibiting the growth of various cancer cell lines, making them interesting candidates for further cancer research .
Enzyme Inhibition
The structural features of triazolo[4,5-d]pyrimidine derivatives allow them to act as enzyme inhibitors. They can be designed to target specific enzymes involved in disease processes, which is a crucial aspect of drug development .
Antimicrobial Properties
Research has indicated that triazolo[4,5-d]pyrimidine derivatives can exhibit antimicrobial properties. This makes them valuable in the search for new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .
Molecular Docking Studies
The compound’s structure is suitable for molecular docking studies to predict how it interacts with various biological targets. This is an essential step in drug discovery, helping to identify potential lead compounds for further development .
Pharmacokinetic Modeling
Triazolo[4,5-d]pyrimidine derivatives can also be used in pharmacokinetic modeling to predict their behavior within biological systems. This includes absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug design .
Green Chemistry Applications
Lastly, the compound’s synthesis pathway aligns with green chemistry principles, which aim to reduce chemical waste and energy consumption. This approach is increasingly important in sustainable pharmaceutical manufacturing .
Wirkmechanismus
Target of Action
The compound, also known as 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-cyclohexanecarbonylpiperazine, is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are known to target Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. CDK2 is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the enzymatic activity of CDK2, leading to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 results in the inhibition of cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for DNA replication and cell division . This leads to cell cycle arrest and can induce apoptosis within cells .
Pharmacokinetics
The degree of lipophilicity of these compounds allows them to easily diffuse into cells , which could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . This is achieved through the alteration of cell cycle progression and the induction of apoptosis within cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Eigenschaften
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c22-16-6-8-17(9-7-16)29-20-18(25-26-29)19(23-14-24-20)27-10-12-28(13-11-27)21(30)15-4-2-1-3-5-15/h6-9,14-15H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROMKKRCXYAEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2781930.png)
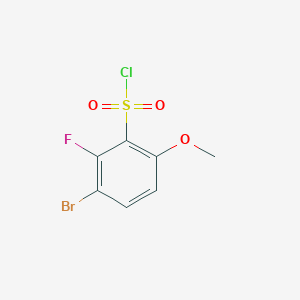


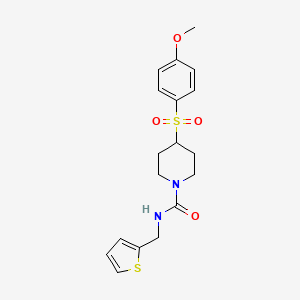
![3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2781937.png)
![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781940.png)
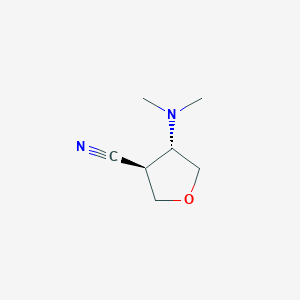
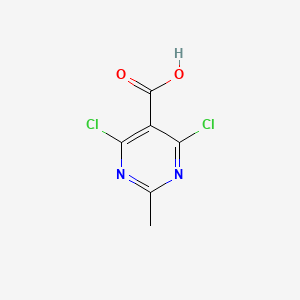
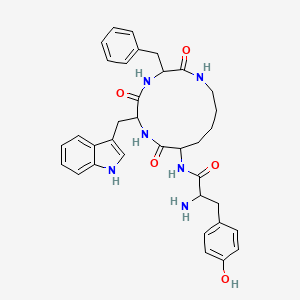
![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)
![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(4-nitrophenyl)sulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2781951.png)
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid](/img/structure/B2781952.png)
